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Trimethoxy(pentamethylcyclopentadienyl)titanium(IV)

Atomic Layer Deposition TiO₂ thin films Precursor screening

Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) [CAS 123927-75-3], commonly abbreviated as Cp*Ti(OMe)₃, is a half-sandwich organotitanium(IV) complex bearing one pentamethylcyclopentadienyl (Cp* = η⁵-C₅Me₅) ligand and three methoxy (–OMe) ligands. It is a yellow, moisture-sensitive liquid at ambient temperature with a boiling point of 285 °C and density of 1.081 g/mL at 25 °C.

Molecular Formula C13H24O3Ti+
Molecular Weight 276.19 g/mol
Cat. No. B13725448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethoxy(pentamethylcyclopentadienyl)titanium(IV)
Molecular FormulaC13H24O3Ti+
Molecular Weight276.19 g/mol
Structural Identifiers
SMILESC[C]1[C]([C]([C]([C]1C)C)C)C.C[O-].C[O-].C[O-].[Ti+4]
InChIInChI=1S/C10H15.3CH3O.Ti/c1-6-7(2)9(4)10(5)8(6)3;3*1-2;/h1-5H3;3*1H3;/q;3*-1;+4
InChIKeyGQQYDESAAOEXPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) (Cp*Ti(OMe)₃): A Procurement-Focused Baseline for Half-Sandwich Titanium(IV) Precursor Selection


Trimethoxy(pentamethylcyclopentadienyl)titanium(IV) [CAS 123927-75-3], commonly abbreviated as Cp*Ti(OMe)₃, is a half-sandwich organotitanium(IV) complex bearing one pentamethylcyclopentadienyl (Cp* = η⁵-C₅Me₅) ligand and three methoxy (–OMe) ligands . It is a yellow, moisture-sensitive liquid at ambient temperature with a boiling point of 285 °C and density of 1.081 g/mL at 25 °C . The compound serves a dual functional role: as a metallocene-type catalyst precursor for syndiospecific styrene polymerization when activated with methylaluminoxane (MAO), and as a titanium source for atomic layer deposition (ALD) of TiO₂ thin films, where its unique Cp* ligand imparts distinct surface-chemical behavior absent in homoleptic titanium alkoxides such as Ti(OMe)₄ [1][2].

Why Generic Titanium Alkoxide or Half-Sandwich Substitution Fails: The Cp*Ti(OMe)₃ Differentiation Problem


Superficial structural similarity among half-sandwich titanium(IV) complexes (e.g., CpTiCl₃, Cp*TiCl₃, Cp*Ti(OR)₃ variants) and homoleptic titanium alkoxides (e.g., Ti(OMe)₄, Ti(OiPr)₄) frequently invites procurement-driven substitution, yet critical performance discontinuities reveal why this practice fails. The Cp*Ti(OMe)₃ system presents a rare bifurcation: with H₂O co-reactant in ALD it yields zero film growth, whereas with O₃ it delivers a self-limiting ALD window extending to 345 °C—a temperature at which conventional Ti precursors thermally decompose [1]. In syndiospecific styrene polymerization, the methoxy ligand set on Cp*Ti(OMe)₃ produces catalytic activity and stereoregularity profiles that are distinct from chloride analogs (Cp*TiCl₃) and allyloxy analogs (Cp*Ti(OCH₂CH=CH₂)₃), as confirmed by direct four-catalyst comparative studies [2]. These divergent behaviors are mechanistically rooted in the steric crowding and reduced Lewis acidity imparted by the Cp* ligand, which fundamentally alters surface adsorption, ligand exchange kinetics, and active-site electronics relative to Cp-free or chloride-bearing alternatives [1][2].

Quantitative Differentiation Evidence for Cp*Ti(OMe)₃ Against Closest Analogs: ALD Growth, Thermal Stability, and Inhibitor Selectivity


ALD Growth Dichotomy: Zero Growth with H₂O vs. 0.5 Å/Cycle for Ti(OMe)₄—Direct Head-to-Head Comparison

In a direct experimental comparison under identical ALD conditions using water as the oxygen source, Cp*Ti(OMe)₃ produces absolutely no TiO₂ film growth (0 Å/cycle), whereas Ti(OMe)₄ delivers a growth per cycle (GPC) of 0.5 Å/cycle [1][2]. Density functional theory (DFT) modeling reveals that the Cp* ligand sterically crowds the Ti center and electronically reduces its Lewis acidity, thereby preventing the critical surface 'densification' step—coordination of the Ti center to surface oxygen—that is required for ALD film nucleation [1]. This is not a kinetic slowdown but a mechanistic blockade, confirmed by mass spectrometry showing Ti(OMe)₄ exists as a monomer in the gas phase while Cp*Ti(OMe)₃ fails to chemisorb on TiO₂ surfaces [1][2].

Atomic Layer Deposition TiO₂ thin films Precursor screening

ALD Thermal Stability Superiority: 345 °C Upper-Temperature Window vs. <300 °C Decomposition for Conventional Ti Precursors

Cp*Ti(OMe)₃ paired with O₃ as co-reactant demonstrates an exceptionally wide ALD temperature window spanning 182 °C to 345 °C, with self-limiting growth confirmed across the entire range [1]. Within this window, the GPC increases monotonically from 0.025 nm/cycle (0.25 Å/cycle) at the low-temperature end to 0.06 nm/cycle (0.6 Å/cycle) at 345 °C [1]. In contrast, most common titanium precursors—including Ti(OMe)₄, Ti(OiPr)₄ (TTIP), and TDMAT—undergo thermal decomposition below 300 °C, which precludes their use in high-temperature ALD processes and narrows their usable process windows [1][2]. Furthermore, above 291 °C the carbon impurity content in the resulting TiO₂ film decreases to levels indistinguishable from the single-crystalline Si substrate background, yielding dense, high-purity films with superior dielectric properties [1].

Atomic Layer Deposition Thermal stability TiO₂ dielectric films

Area-Selective ALD Inhibitor Performance: Blocking TiO₂ Growth for 900 Cycles (~50 nm) with 91.3% Selectivity

Exploiting its inability to nucleate TiO₂ growth with H₂O (see Evidence Item 1), Cp*Ti(OMe)₃ has been deployed as a molecular surface inhibitor in area-selective atomic layer deposition (AS-ALD). When pre-adsorbed on non-growth regions, Cp*Ti(OMe)₃ blocks subsequent TiO₂ ALD (using tetrakis(dimethylamido)titanium, TDMAT, as the Ti source) for up to 900 ALD cycles, corresponding to approximately 50 nm of inhibited film thickness, while maintaining an area selectivity of ~91.3% [1]. This same group further demonstrated gradient area-selective deposition using Cp(CH₃)₅Ti(OMe)₃ as the inhibitor in 3D nanoscale hole structures (aspect ratio = 16), achieving seamless bottom-up gap-filling without centerline voids [2]. No other titanium half-sandwich complex has been reported to deliver this combination of inhibition longevity and selectivity in AS-ALD schemes.

Area-selective deposition AS-ALD Nanofabrication

Physical State and Volatility Advantage: Room-Temperature Liquid with High Boiling Point (285 °C) vs. Solid or Lower-Boiling Comparators

Cp*Ti(OMe)₃ is a room-temperature liquid (yellow liquid, mp not reported/not applicable) with a boiling point of 285 °C at atmospheric pressure and density of 1.081 g/mL at 25 °C [1]. This physical state profile offers a distinct procurement advantage over Ti(OMe)₄, which is a solid at room temperature (mp 200–210 °C, bp 243 °C) requiring heated source lines and solid-source vapor delivery systems that complicate ALD/CVD tool integration . Compared to the widely used titanium tetraisopropoxide (TTIP, Ti(OiPr)₄)—a liquid with a lower boiling point of ~232 °C and density ~0.96 g/mL—Cp*Ti(OMe)₃ provides a 53 °C higher boiling point, translating to reduced vapor-phase decomposition risk and broader thermal budget in deposition processes [2].

Precursor handling Vapor delivery CVD/ALD precursor selection

Syndiospecific Polymerization Stereoregularity: >98% Syndiotactic Polystyrene Fraction via Cp*Ti(OMe)₃/MAO

In a systematic four-catalyst comparison, Cp*Ti(OMe)₃ activated with methylaluminoxane (MAO) catalyzes the syndiospecific polymerization of styrene to yield syndiotactic polystyrene (sPS) in which the butanone-insoluble (highly crystalline, syndiotactic) fraction exceeds 98% of the total polymerization product [1]. The resulting sPS exhibits a viscosity-average molecular weight (Mv) in the range of 4.15 × 10⁵ to 2.46 × 10⁵ and a melting temperature of 542.5–543 K (~270 °C), consistent with high stereoregularity [1]. In the same study, Cp*Ti(OMe)₃ was directly compared with CpTiCl₃, Cp*TiCl₃, and Cp*Ti(OCH₂CH=CH₂)₃ under identical conditions; while Cp*Ti(OCH₂CH=CH₂)₃ showed the highest absolute catalytic activity, Cp*Ti(OMe)₃ delivered the benchmark >98% syndiotactic fraction that defines high-performance sPS, outperforming both chloride-bearing analogs in polymer stereoregularity [1].

Syndiotactic polystyrene Metallocene catalysis Stereoregular polymerization

Procurement-Relevant Application Scenarios for Cp*Ti(OMe)₃ Driven by Quantitative Differentiation Evidence


Area-Selective ALD Inhibitor for 3D Nanofabrication

Procure Cp*Ti(OMe)₃ specifically when the application demands a molecular surface inhibitor for area-selective ALD of TiO₂. The compound's demonstrated ability to block TDMAT-based TiO₂ ALD for up to 900 cycles (~50 nm) with 91.3% selectivity [1] is mechanistically rooted in its zero-growth behavior with H₂O co-reactant (0 Å/cycle vs. 0.5 Å/cycle for Ti(OMe)₄) and the steric shielding provided by the Cp* ligand that prevents surface densification [2]. This scenario directly addresses semiconductor gap-filling and selective hard-mask patterning where conformal ALD must be spatially confined to specific surface regions [1].

High-Temperature ALD of Low-Carbon TiO₂ Dielectric Films

Select Cp*Ti(OMe)₃ for ALD processes requiring substrate temperatures above 300 °C. With an ALD window extending to 345 °C using O₃ co-reactant—at least 45 °C beyond the decomposition threshold of conventional Ti precursors such as Ti(OiPr)₄ and TDMAT [1]—this compound enables deposition of TiO₂ films with carbon impurity levels that fall to the single-crystalline Si substrate background above 291 °C [1]. The resulting dense, high-purity films exhibit superior dielectric properties, making Cp*Ti(OMe)₃ the precursor of choice for high-temperature MIM capacitor and gate dielectric applications where carbon contamination directly degrades leakage current performance [1][2].

Syndiotactic Polystyrene Catalyst for High-Crystallinity Engineering Thermoplastics

Use Cp*Ti(OMe)₃/MAO as the catalyst system when the target polymer specification demands syndiotactic polystyrene with >98% crystalline stereoregular fraction. Direct comparative data from a four-catalyst study confirm that Cp*Ti(OMe)₃/MAO delivers sPS with butanone-insoluble fraction exceeding 98%, high molecular weight (Mv up to 4.15×10⁵), and melting temperature approaching 543 K [1]. This performance profile is essential for applications requiring the full thermal and chemical resistance benefits of sPS as an engineering thermoplastic, where substitution with chloride-bearing analogs (CpTiCl₃, Cp*TiCl₃) yields inferior stereoregularity and consequently compromised material properties [1].

Liquid Precursor Logistics for Simplified CVD/ALD Vapor Delivery

Select Cp*Ti(OMe)₃ over solid titanium precursors such as Ti(OMe)₄ when vapor delivery system simplicity and process reliability are procurement priorities. Cp*Ti(OMe)₃ is a room-temperature liquid (density 1.081 g/mL) with a boiling point of 285 °C [1], eliminating the need for heated source containers, solid-source vapor draw systems, and associated maintenance protocols required for Ti(OMe)₄ (mp 200–210 °C) [2]. Its boiling point also exceeds that of liquid Ti(OiPr)₄ by approximately 53 °C [3], providing a wider thermal budget and reducing premature decomposition in heated delivery lines—factors that directly affect film thickness uniformity and particle contamination in production-scale ALD/CVD tools [1].

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